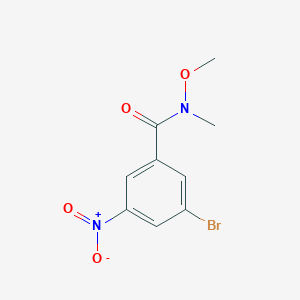![molecular formula C9H15NO B2843868 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one CAS No. 140241-84-5](/img/structure/B2843868.png)
9-Methyl-9-azabicyclo[4.2.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a complex organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol
Mechanism of Action
Target of Action
The 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a key structural component of several important natural and synthetic alkaloids . It is known to possess properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The exact mode of action of 9-Methyl-9-azabicyclo[42As an agonist of the nicotinic acetylcholine receptors, it likely interacts with these receptors, triggering a response and leading to various downstream effects .
Biochemical Pathways
The compound’s interaction with nicotinic acetylcholine receptors can affect various biochemical pathways. These receptors are involved in numerous neurological processes, and their activation can lead to changes in neuronal signaling The exact pathways affected by 9-Methyl-9-azabicyclo[42
Result of Action
The activation of nicotinic acetylcholine receptors by this compound can have various molecular and cellular effects. Given the role of these receptors in the nervous system, the compound’s action could potentially influence neurological functions . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature can affect the compound’s stability and its interactions with its target receptors . Additionally, the cellular environment can also influence the compound’s action, as the presence of other molecules can affect its ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one typically involves multiple steps, starting with the formation of a suitable precursor. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of bicyclic amines with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.
Medicine: Potential medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its structural similarity to certain bioactive compounds makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
9-Azabicyclo[3.2.1]octan-3-one
9-Methyl-9-azabicyclo[3.2.1]octan-3-one
9-Azabicyclo[4.3.1]nonan-3-one
Uniqueness: 9-Methyl-9-azabicyclo[421]nonan-3-one is unique due to its specific structural features, such as the presence of a methyl group at the 9-position and the bicyclic framework
Properties
IUPAC Name |
9-methyl-9-azabicyclo[4.2.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-2-3-8(10)6-9(11)5-4-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXGLLKSPCYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140241-84-5 |
Source


|
| Record name | 9-methyl-9-azabicyclo[4.2.1]nonan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
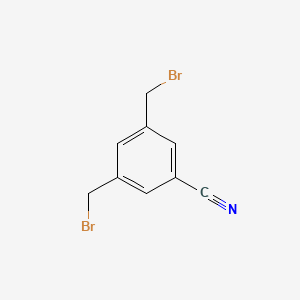
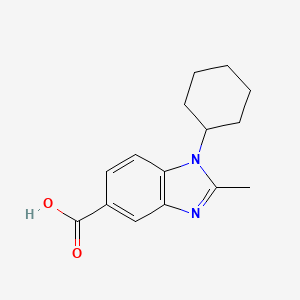
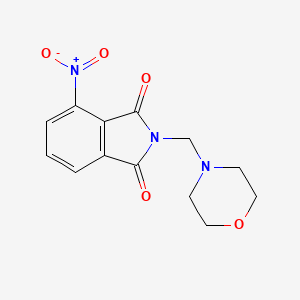

![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)


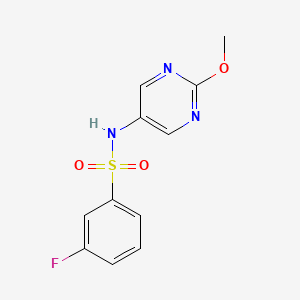
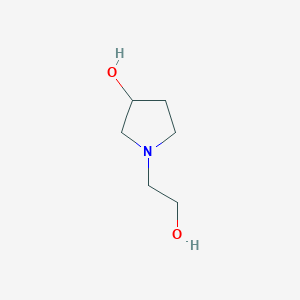
![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

amine hydrochloride](/img/structure/B2843805.png)

